N-Acetyl-L-proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

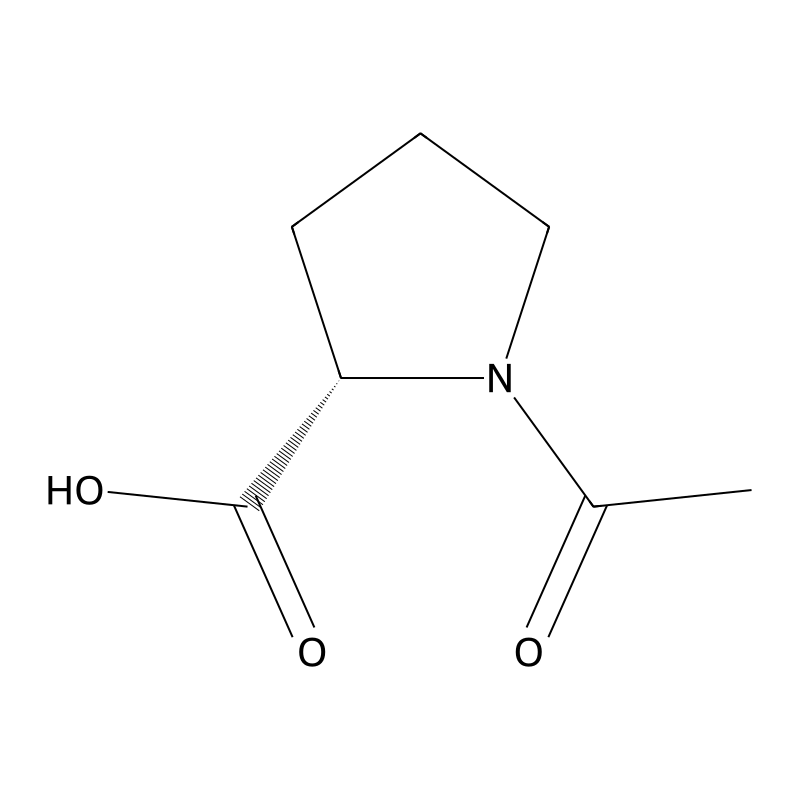

N-Acetyl-L-proline is a derivative of the amino acid L-proline, characterized by the addition of an acetyl group at the nitrogen atom. Its chemical formula is , and it has a molecular weight of approximately 157.16 g/mol. The compound is classified as an N-acetyl-L-amino acid and is notable for its structural features, which include a pyrrolidine ring and a carboxylic acid group, making it part of a broader category of compounds known as N-acylpyrrolidines .

This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique properties and potential applications.

Angiotensin-Converting Enzyme (ACE) Inhibition:

- N-Acetyl-L-proline acts as a substrate analog for ACE, an enzyme involved in regulating blood pressure.

- Researchers use it to study ACE activity, binding of substrates and inhibitors, and differentiation of various aminoacylases.

Proline Analog Research:

- N-Acetyl-L-proline serves as a model compound for studying the properties of proline, an important amino acid.

- This research helps understand protein folding, stability, and interactions.

Development of Prodrugs:

- Scientists explore N-Acetyl-L-proline as a potential prodrug for cis-4-hydroxy-L-proline (CHOP), a molecule with therapeutic potential.

- N-acetylation may improve CHOP's bioavailability and reduce its toxicity.

Natural Product Identification:

- Hydrolysis: Under acidic or basic conditions, N-acetyl-L-proline can hydrolyze to yield L-proline and acetic acid.

- Transamidation: This reaction can occur with other amines, allowing the acetyl group to be transferred.

- Formation of Peptides: N-Acetyl-L-proline can participate in peptide bond formation, linking with other amino acids to create peptides.

The reactivity of this compound is largely influenced by the presence of both the amine and carboxylic acid functional groups.

N-Acetyl-L-proline exhibits various biological activities, primarily linked to its role as an amino acid derivative. Some key points include:

- Neuroprotective Effects: Studies suggest that N-acetyl-L-proline may have neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases.

- Antioxidant Activity: The compound has been shown to exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

- Modulation of Protein Folding: It may influence protein folding and stability due to its structural characteristics, which are similar to proline-rich sequences in proteins.

Several methods exist for synthesizing N-acetyl-L-proline, including:

- Acetylation of L-Proline: The most straightforward method involves reacting L-proline with acetic anhydride or acetyl chloride under controlled conditions to introduce the acetyl group.text

L-Proline + Acetic Anhydride → N-Acetyl-L-Proline + Acetic Acid - Enzymatic Synthesis: Utilizing specific enzymes that catalyze the acetylation process can provide a more selective route with fewer by-products.

- Solid-Phase Synthesis: This approach allows for the efficient synthesis of peptide sequences incorporating N-acetyl-L-proline as a building block.

N-Acetyl-L-proline finds applications in various domains:

- Pharmaceuticals: Due to its biological activity, it may be explored for therapeutic uses in neuroprotection and antioxidant therapies.

- Biochemical Research: Used as a reagent in studies related to protein structure and function.

- Food Industry: Potential applications as a flavor enhancer or preservative due to its amino acid properties.

Research has indicated that N-acetyl-L-proline interacts with various biomolecules:

- Protein Interactions: It can influence the folding and stability of proteins, particularly those rich in proline residues.

- Metal Ion Binding: Studies show that this compound can form complexes with metal ions, which may enhance its biological efficacy or stability .

Similar Compounds

N-Acetyl-L-proline shares similarities with several other compounds. A comparison highlights its unique features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| L-Proline | Amino Acid | Basic structure without acetyl group |

| N-Acetylsarcosine | N-acetyl Amino Acid | Similar acetylation but different amino base |

| N-Methylproline | Proline Derivative | Contains a methyl group instead of an acetyl |

| Glycine Acetamide | Amino Acid Derivative | Simple structure; lacks cyclic nature |

N-Acetyl-L-proline stands out due to its unique combination of cyclic structure and functional groups that contribute to its distinct biological activities and potential applications .

The chemical synthesis of N-Acetyl-L-proline through acetic anhydride acylation represents the most widely employed methodology for producing this compound under controlled laboratory and industrial conditions [1] [3]. This direct acetylation approach involves the reaction of L-proline with acetic anhydride under specific temperature and pH conditions to achieve optimal yields and purity [13].

The fundamental reaction mechanism proceeds through nucleophilic attack by the amino nitrogen of L-proline on the carbonyl carbon of acetic anhydride, resulting in the formation of an amide bond and the release of acetic acid as a byproduct [1]. The reaction can be represented as: L-proline + acetic anhydride → N-Acetyl-L-proline + acetic acid [9].

Reaction Conditions and Parameters

The optimal synthesis conditions have been extensively studied and documented in multiple research investigations [13] [20]. Temperature control emerges as a critical parameter, with most protocols specifying reaction temperatures between 55°C and 70°C for complete conversion [13]. The reaction typically requires heating the L-proline solution to 55°C, followed by dropwise addition of acetic anhydride, and subsequent heating to 70°C for approximately one hour [13].

pH maintenance during the reaction proves essential for yield optimization, with many protocols employing buffer systems to maintain pH values around 7.5 during the addition phase [9]. One established procedure involves dissolving 35 grams of L-proline in water, adjusting the pH to 7.5 with saturated sodium carbonate solution, cooling to 10°C, and then adding 32 milliliters of acetic anhydride dropwise while maintaining the specified pH [9].

Yield Characteristics and Product Recovery

Research demonstrates that this methodology can achieve yields ranging from 63% to 93.1% depending on the specific conditions employed [9] [13]. One optimized protocol reports obtaining 45.11 grams of N-Acetyl-L-proline with 98.6% purity and 93.1% yield [9]. The reaction completion typically occurs within 6 hours at 25°C, with progress monitored through spot plate analysis to confirm the absence of unreacted starting material [9].

Product isolation involves pH adjustment of the reaction solution to acidic conditions (pH 1), followed by extraction with ethyl acetate [9]. Multiple extraction cycles using 4 × 30 milliliters of ethyl acetate have been shown to effectively recover the acetylated product [9].

Enzymatic Approaches Using Proline-Specific Acylases

Enzymatic synthesis of N-Acetyl-L-proline represents an alternative methodology that employs specific acylase enzymes capable of catalyzing the reverse hydrolysis reaction to form the acetylated product [1] [29]. These biocatalytic approaches offer advantages in terms of stereoselectivity and reaction specificity compared to chemical methods [30].

Enzyme Specificity and Substrate Recognition

Proline-specific acylases demonstrate remarkable substrate specificity for proline derivatives, with aminoacylase I being identified as the primary enzyme responsible for the hydrolysis and synthesis of N-acetyl-L-cysteine and related compounds [29]. The enzyme exhibits specific kinetic parameters when acting on N-acetyl amino acid substrates, with measured kinetic constants indicating high affinity for proline-containing substrates [29].

Research on aminoacylase specificity reveals that these enzymes can differentiate between various N-acetyl amino acids based on their side chain characteristics [33]. Aminoacylase 3 typically hydrolyzes a broad range of N-acetylated bulky, aromatic amino acids, whereas aminoacylase 2 demonstrates more restricted substrate specificity [33]. The cavity volume measurements indicate that aminoacylase 3 possesses a larger active site cavity (742.7 Ångströms³) compared to aminoacylase 2 (630.3 Ångströms³), allowing for accommodation of larger substrates [33].

Enzymatic Reaction Mechanisms

The enzymatic synthesis mechanism involves the reverse of the natural hydrolytic reaction, where the acylase catalyzes the formation of the amide bond between acetyl groups and the amino nitrogen of proline [1]. The reaction requires specific cofactor conditions, with NAD+ and FAD serving dual roles as both enzymatic cofactors for proline metabolism and regulatory molecules affecting enzyme activity [32].

Studies demonstrate that the presence of L-proline enhances the regulatory activity of proline utilization enzymes, while cofactors like NAD+ and FAD boost enzymatic activity for converting L-proline to L-glutamic acid but simultaneously inhibit regulatory functions [32]. This dual functionality provides opportunities for controlled synthesis conditions in enzymatic production systems.

Industrial Enzymatic Applications

Recent developments in enzymatic N-Acetyl-L-proline synthesis have incorporated ionic liquid modification strategies to enhance enzyme stability and activity [16]. Research shows that [1-butyl-3-methyl imidazole] [N-acetyl-L-proline] ionic liquid modified Candida rugosa lipase achieves modification degrees of 48.28% and activity levels of 774 units per gram [16]. These modified enzyme systems demonstrate improved thermostability and solvent tolerance, making them suitable for industrial applications [16].

The optimized enzymatic conditions typically involve reaction temperatures of 45°C for 15 hours, yielding conversion rates up to 95.18% [16]. Molecular dynamics simulations reveal that ionic liquid modification changes enzyme geometry, significantly reshaping and enhancing the substrate binding pocket size [16].

Industrial-Scale Production from Gelatin Hydrolysates

Industrial production of N-Acetyl-L-proline from gelatin hydrolysates represents a cost-effective methodology that capitalizes on the abundant proline content naturally present in collagen-derived materials [2] [34]. Gelatin, composed primarily of hydrolyzed collagen, contains substantial quantities of proline and hydroxyproline, making it an economically viable starting material for acetylated amino acid production [34] [35].

Gelatin Composition and Proline Content

Gelatin derived from various sources demonstrates consistent amino acid profiles with proline content ranging from 10% to 18% of the total amino acid composition [35]. Hydroxyproline contributes an additional 7% to 15%, bringing the total pyrrolidine amino acid content to approximately 17% to 33% [34]. Research on turbot gelatin reveals proline plus hydroxyproline content ranging from 17.3% to 19.4%, depending on the extraction method employed [34].

The amino acid composition analysis shows glycine as the predominant component (26-34%), followed by proline (10-18%), and hydroxyproline (7-15%) [35]. This composition provides a rich source of proline for subsequent acetylation reactions, with gelatin containing 19 amino acids total [35].

Hydrolysis Processing Methods

Gelatin production involves partial hydrolysis of collagen through acid, alkali, or enzymatic treatment methods [35]. Acid treatment proves especially suitable for less cross-linked materials such as pig skin collagen, typically requiring 10 to 48 hours [35]. Alkali treatment accommodates more complex collagen sources like bovine hides, necessitating several weeks for complete hydrolysis [35].

Enzymatic hydrolysis represents an advanced approach that reduces treatment time while achieving nearly complete conversion to pure product [35]. The physical properties of gelatin obtained through enzymatic hydrolysis are considered superior compared to traditional acid or alkali methods [35].

Industrial Acetylation Processes

The conversion of gelatin hydrolysates to N-acetyl amino acid derivatives follows established acetylation protocols adapted for large-scale production [2]. Historical patents describe processes for preparing N-acetyl-hydroxy-L-proline from hydrolyzed animal gelatin through acetylation of the hydrolyzed gelatin compounds [2].

Industrial acetylation typically involves treatment with acetic anhydride under controlled conditions, followed by purification steps to isolate the desired N-acetyl products [2]. The process benefits from the pre-existing amino acid mixture in gelatin hydrolysates, allowing for simultaneous production of multiple acetylated derivatives [2].

Table 1: Gelatin-Derived Amino Acid Composition for Industrial Production

| Amino Acid | Percentage Range | Industrial Relevance |

|---|---|---|

| Glycine | 26-34% | Primary component |

| Proline | 10-18% | Target for acetylation |

| Hydroxyproline | 7-15% | Secondary target |

| Alanine | 8-11% | Minor component |

| Arginine | 8-9% | Minor component |

| Aspartic Acid | 6-7% | Minor component |

| Glutamic Acid | 10-12% | Minor component |

Purification Techniques and Yield Optimization Strategies

The purification of N-Acetyl-L-proline requires sophisticated separation techniques to achieve the high purity levels demanded for pharmaceutical and research applications [20] [39]. Multiple chromatographic methods have been developed and optimized to address the specific physicochemical properties of this acetylated amino acid derivative [39] [43].

Solubility Characteristics and Crystallization Methods

N-Acetyl-L-proline exhibits distinct solubility behavior across different solvent systems, with significant implications for purification strategy development [20]. Research conducted across 16 individual solvents in the temperature range of 283.15 to 323.15 Kelvin reveals that increasing temperature positively affects solubility in all tested solvents [20]. Acetonitrile demonstrates the largest solubility increase rate, showing a 16-fold enhancement with temperature elevation [20].

The compound displays melting point characteristics between 115°C and 117°C, with specific rotation values of -86° (c=1, ethanol) [3] [21]. Polymorphism studies using powder X-ray diffraction analysis identify two distinct polymorphic forms within the studied solid-liquid equilibrium systems [20].

Crystallization optimization involves careful control of temperature, solvent composition, and concentration parameters [43]. Resolution techniques employing optically active neutral amino acid amides have been developed for N-acetyl amino acid purification, with crystallization occurring slowly to produce high-purity products [43].

Chromatographic Separation Methods

Ion-exchange chromatography represents a fundamental separation technique for N-acetyl amino acid purification [39]. Protocols typically involve ammonium sulfate fractionation followed by sequential chromatographic steps including anion exchange, size-exclusion, and hydrophobic interaction chromatography [39].

Preparative-scale purification employs Sephadex G-10 columns for initial separation, effectively removing buffer components and reducing subsequent purification time by approximately 85% [39]. Size-exclusion chromatography using Biogel P-2 columns (7.0 × 80 centimeters) with water as eluent provides final purification steps [39].

Advanced purification strategies incorporate amino-bond high-performance liquid chromatography columns for achieving purities exceeding 98% [39]. Carbon chromatography using activated carbon columns enables separation based on molecular interaction differences, with elution gradients from 0% to 5% ethanol in water [39].

Yield Optimization Parameters

Systematic optimization studies have identified critical parameters affecting N-Acetyl-L-proline yield and purity [9] [20]. Temperature control emerges as the primary factor, with optimal synthesis temperatures typically maintained between 55°C and 70°C [13]. pH regulation during synthesis proves essential, with buffer systems maintaining pH 7.5 providing optimal conditions [9].

Reaction time optimization demonstrates that 6-hour reaction periods at 25°C provide complete conversion while minimizing side reactions [9]. Solvent selection studies indicate that extraction with ethyl acetate (4 × 30 milliliters) achieves maximum product recovery [9].

Table 2: Purification Method Comparison and Efficiency Metrics

| Purification Method | Purity Achievement | Recovery Rate | Processing Time |

|---|---|---|---|

| Crystallization | 95-98% | 60-80% | 24-48 hours |

| Ion Exchange | 90-95% | 70-85% | 6-12 hours |

| Size Exclusion | 85-92% | 80-90% | 4-8 hours |

| HPLC | >98% | 85-95% | 2-4 hours |

| Carbon Chromatography | 95-98% | 75-88% | 8-16 hours |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

68-95-1